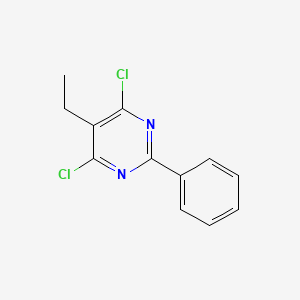

4,6-Dichloro-5-ethyl-2-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

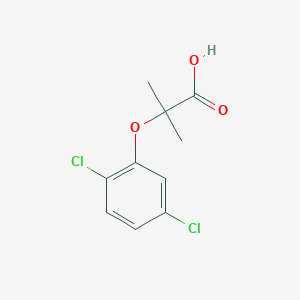

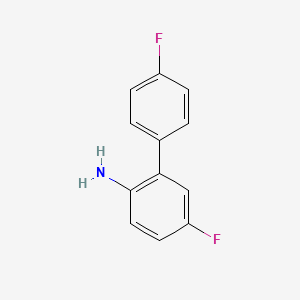

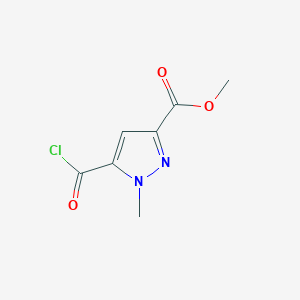

4,6-Dichloro-5-ethyl-2-phenylpyrimidine is a chemical compound with the molecular formula C12H10Cl2N2 . It has a molecular weight of 253.13 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has two chlorine atoms attached to the pyrimidine ring, an ethyl group, and a phenyl group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and solubility were not available in the sources I found .Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

The pyranopyrimidine core, related to 4,6-dichloro-5-ethyl-2-phenylpyrimidine, serves as a crucial precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating their wide applicability. These scaffolds have been synthesized through various synthetic pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts, highlighting the importance of these catalysts in developing lead molecules for potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Environmental Toxicology Studies

Research on herbicides structurally similar to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has advanced rapidly. These studies aim to provide insights into the toxicity and mutagenicity of such compounds. A scientometric review highlighted the global trends and research gaps in the toxicology and mutagenicity of 2,4-D, suggesting future research directions in molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Pharmacogenetics and Drug Metabolism

Pharmacogenetic testing for enzymes involved in the metabolism of anticancer drugs, such as dihydropyrimidine dehydrogenase (DPD), has been explored to personalize treatment and reduce toxicity risks. DPD plays a significant role in the catabolism of fluoropyrimidines, and genetic polymorphisms associated with decreased enzyme activity can lead to severe drug toxicity. The importance of DPD deficiency and the potential for preemptive testing to personalize fluoropyrimidine-based regimens highlight the relevance of pharmacogenetics in clinical practice (Del Re et al., 2017).

Mechanism of Action

- The primary targets of 4,6-Dichloro-5-ethyl-2-phenylpyrimidine are voltage-gated sodium channels. These channels play a crucial role in depolarizing nerve cell membranes and conducting action potentials across neuronal surfaces. Specifically, they are expressed in dendrites, soma, axons, and nerve terminals, with the highest density at the axon initial segment (AIS) where action potentials originate .

Target of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-5-ethyl-2-phenylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound has been shown to inhibit enzymes involved in the synthesis and degradation of nucleotides, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

properties

IUPAC Name |

4,6-dichloro-5-ethyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c1-2-9-10(13)15-12(16-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDIXCNNPSHTMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599224 |

Source

|

| Record name | 4,6-Dichloro-5-ethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33655-34-4 |

Source

|

| Record name | 4,6-Dichloro-5-ethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)